1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrazolo[3,4-d]pyrimidinone core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidinone core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.
Introduction of the thioether linkage: This step involves the reaction of the pyrazolo[3,4-d]pyrimidinone core with a thioether reagent, such as 2-(4-methoxyphenyl)-2-oxoethyl thiol, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the 2-oxoethyl moiety can be reduced to form alcohols.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thioethers.
Scientific Research Applications
1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its biological activity.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-hydroxyethyl)-6-((2-phenyl-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 1-(2-hydroxyethyl)-6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Uniqueness
1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of the 4-methoxyphenyl group, which can impart specific biological activities and properties not found in similar compounds. This structural feature may enhance its potential as a therapeutic agent or material.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-24-11-4-2-10(3-5-11)13(22)9-25-16-18-14-12(15(23)19-16)8-17-20(14)6-7-21/h2-5,8,21H,6-7,9H2,1H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOLRARIUHXYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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